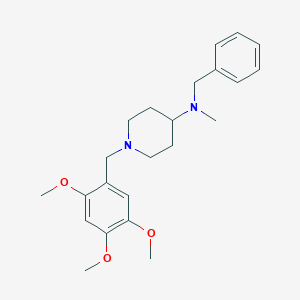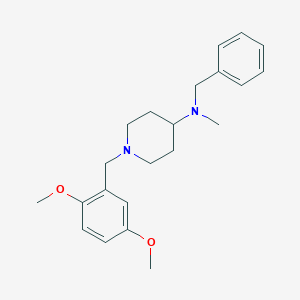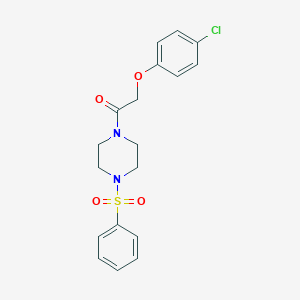![molecular formula C23H30BrN3O B247678 1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247678.png)
1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BRL-15572 and has been shown to have a variety of effects on the body, including changes in biochemical and physiological processes. In
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of BRL-15572.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that this compound can increase the release of serotonin and dopamine in the prefrontal cortex, which is a brain region involved in the regulation of mood and anxiety. BRL-15572 has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. These effects suggest that BRL-15572 may have potential as a therapeutic agent for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for use in lab experiments. This compound has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. BRL-15572 is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also limitations to the use of BRL-15572 in lab experiments. This compound has been shown to have off-target effects on other receptors, which may complicate interpretation of results. Additionally, the anxiolytic and antidepressant effects of BRL-15572 have only been demonstrated in animal models, and further research is needed to determine whether these effects are translatable to humans.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. One area of interest is the development of more selective and potent compounds that target the 5-HT1A receptor. This could lead to the development of more effective therapeutic agents for the treatment of anxiety and depression. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of BRL-15572 on neurotransmitter release and the HPA axis. This could provide insight into the pathophysiology of mood and anxiety disorders and lead to the development of new therapeutic targets. Finally, further research is needed to determine the safety and efficacy of BRL-15572 in human clinical trials.
Synthesemethoden
The synthesis of BRL-15572 involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting product with 4-phenylpiperazine. The final product is then purified through a series of chromatography steps. The purity and yield of the final product can be optimized through careful control of reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of anxiety and depression.
Eigenschaften
Molekularformel |
C23H30BrN3O |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
1-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H30BrN3O/c1-28-23-8-7-20(24)17-19(23)18-25-11-9-22(10-12-25)27-15-13-26(14-16-27)21-5-3-2-4-6-21/h2-8,17,22H,9-16,18H2,1H3 |
InChI-Schlüssel |
WQHBSEMUXWDFCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
